molecular formula C16H12Cl2N2O3S2 B2922781 N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide CAS No. 895455-01-3

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide

Cat. No.: B2922781
CAS No.: 895455-01-3
M. Wt: 415.3
InChI Key: GWZSOFQRDRBUFO-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide is a synthetic compound designed for research applications, integrating a benzothiazole scaffold with a benzenesulfonamide group. The benzothiazole core is a privileged structure in medicinal chemistry, known for its diverse biological activities. Literature indicates that compounds with benzothiazole skeletons exhibit significant anticancer, antibacterial, antifungal, and anthelmintic properties . Furthermore, the sulfonamide functional group is a key pharmacophore in a class of antimicrobials known as sulfa drugs, which act through the competitive inhibition of the enzyme dihydropteroate synthetase (DHPS) in the folate synthesis pathway of bacteria . Research on structurally similar molecules, such as N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes, has demonstrated enhanced antibacterial activity against strains like Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa , in some cases showing greater efficacy than standard antibiotics like ciprofloxacin . The presence of both a benzothiazole ring and a sulfonamide group in a single molecule suggests potential for multi-target mechanisms and synergistic effects, making this compound a valuable candidate for investigating new antimicrobial agents and exploring structure-activity relationships in pharmaceutical research.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S2/c17-10-4-6-11(7-5-10)25(22,23)9-8-14(21)19-16-20-15-12(18)2-1-3-13(15)24-16/h1-7H,8-9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZSOFQRDRBUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination: The benzothiazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.

    Sulfonylation: The chlorinated benzothiazole is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated intermediate.

    Amidation: The final step involves the reaction of the sulfonylated intermediate with 3-aminopropanoic acid or its derivatives to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique chemical structure.

    Materials Science: It is used in the development of advanced materials such as polymers and coatings with enhanced properties.

    Biological Studies: The compound is used as a probe to study various biological processes and interactions at the molecular level.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Compound Name Key Substituents Molecular Features Reference
N-(4-chloro-1,3-benzothiazol-2-yl)prop-2-enamide Propenamide chain (no sulfonyl group) Simpler backbone; lacks sulfonyl moiety
5206 N-(1,3-Benzothiazol-2-YL)-3-(4-chlorobenzenesulfonyl)-N-[2-(dimethylamino)ethyl]propanamide hydrochloride Dimethylaminoethyl group on propanamide Enhanced solubility due to tertiary amine; potential for ionic interactions
3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide Thiadiazole sulfonamide substituent Increased heterocyclic complexity; altered electronic properties
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide Thiazolo-triazol system and chlorophenyl group High ring complexity; potential for multi-target interactions
Pesticidal propanamides (e.g., Reference Compounds P6, P10) Pyridinyl thiazole, trifluoropropylthio, or difluorocyclopropylmethylthio groups Optimized for pesticidal activity; fluorinated groups enhance stability

Physicochemical Properties

  • Melting Points : Analogues with bulky substituents (e.g., morpholine sulfonyl in ) exhibit higher melting points (e.g., 175–178°C in ), suggesting increased crystallinity compared to simpler derivatives like N-(4-chloro-1,3-benzothiazol-2-yl)prop-2-enamide .
  • Spectroscopic Data : IR spectra of related compounds (e.g., ) show characteristic peaks for NH (3362–3413 cm⁻¹), C=O (1640–1693 cm⁻¹), and SO₂ (1163 cm⁻¹), which align with the target compound’s functional groups .

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and pharmacological implications based on recent studies and literature.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. The process often utilizes 4-chlorobenzenesulfonyl chloride and 2-amino-4-chlorobenzothiazole as starting materials. The reaction conditions usually include polar aprotic solvents like acetonitrile or dichloromethane, with bases such as potassium carbonate to facilitate the reaction.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against a range of bacteria and fungi, suggesting that this compound may also share these properties due to its structural similarities .

Anticancer Properties

Benzothiazole derivatives have been noted for their anticancer activities. A study focusing on similar compounds demonstrated that modifications on the benzothiazole scaffold can enhance cytotoxic effects against various cancer cell lines . The presence of the sulfonamide group in this compound may contribute to its potential as an anticancer agent.

Anti-inflammatory Effects

Compounds containing benzothiazole moieties have been linked to anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways. This suggests that the compound may be beneficial in treating inflammatory diseases .

Case Studies

Several case studies highlight the biological evaluation of similar compounds:

  • Antimicrobial Evaluation : In a study involving benzothiazole derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated a notable zone of inhibition for several derivatives at concentrations as low as 50 µg/mL .
  • Cytotoxicity Assessment : A study investigated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines (e.g., HeLa and MCF-7). Compounds exhibited IC50 values ranging from 10 to 30 µM, indicating significant activity .
  • In Vivo Studies : Animal models have been employed to assess the anti-inflammatory properties of related compounds. Inflammation-induced rats treated with these derivatives showed reduced edema and lower levels of inflammatory markers compared to controls .

Research Findings Summary

Biological ActivityFindings
AntimicrobialSignificant activity against Gram-positive and Gram-negative bacteria at low concentrations.
AnticancerCytotoxic effects observed in various cancer cell lines with promising IC50 values.
Anti-inflammatoryReduced inflammation in animal models with decreased cytokine levels.

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